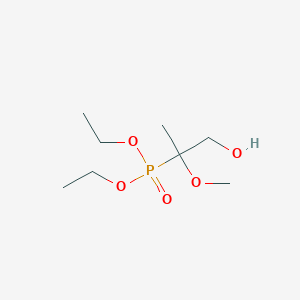
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is a chemical compound with the molecular formula C7H17O4P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Palladium-catalyzed cross-coupling reactions, for example, have been employed to achieve efficient synthesis of phosphonate esters . Microwave irradiation is another technique used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the hydroxyl and methoxy groups.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of the hydroxyl and methoxy groups.
Uniqueness
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89964-94-3 |
|---|---|
Fórmula molecular |
C8H19O5P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H19O5P/c1-5-12-14(10,13-6-2)8(3,7-9)11-4/h9H,5-7H2,1-4H3 |
Clave InChI |
CDQQKSFHCVYURN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)(CO)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



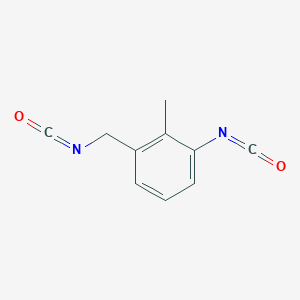
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
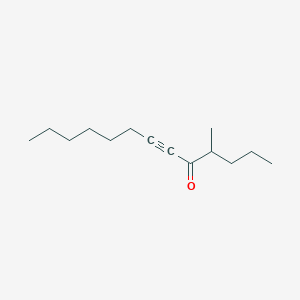

![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
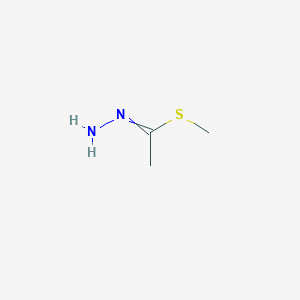
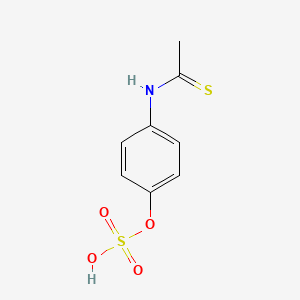
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
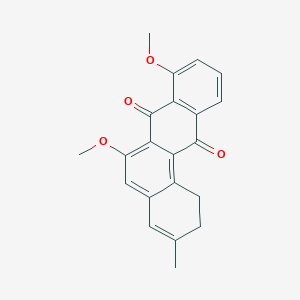
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)


